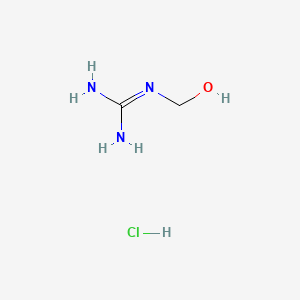
Guanidine, (hydroxymethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, (hydroxymethyl)-, monohydrochloride is a derivative of guanidine, a compound known for its strong basicity and presence in various biological systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. One common method is the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the free guanidine . Thiourea derivatives are also widely used as guanidylating agents . Another method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, (hydroxymethyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: Guanidines can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the guanidine structure.
Substitution: Guanidines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving guanidine derivatives include chlorotrimethylsilane, which generates reactive intermediates capable of guanylating amines . Metal-catalyzed reactions, such as those involving copper or other transition metals, are also prevalent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, guanylating reactions typically yield substituted guanidines .
Aplicaciones Científicas De Investigación
Guanidine, (hydroxymethyl)-, monohydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of guanidine, (hydroxymethyl)-, monohydrochloride involves its strong basicity and ability to form hydrogen bonds. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with various molecular targets, including enzymes and receptors, influencing biological pathways .
Comparación Con Compuestos Similares
Guanidine, (hydroxymethyl)-, monohydrochloride can be compared with other guanidine derivatives, such as:
S-methylisothiourea: Used as a guanidylating agent.
N,N’-disubstituted guanidines: Synthesized from amines through cyanamides.
Cyclic guanidines: Such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines.
These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific structure and the resulting chemical behavior.
Propiedades
Número CAS |
52337-70-9 |
|---|---|
Fórmula molecular |
C2H8ClN3O |
Peso molecular |
125.56 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C2H7N3O.ClH/c3-2(4)5-1-6;/h6H,1H2,(H4,3,4,5);1H |
Clave InChI |
DVTVTPLBQIFIDM-UHFFFAOYSA-N |
SMILES canónico |
C(N=C(N)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



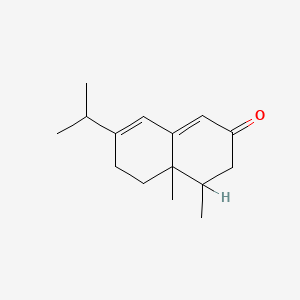
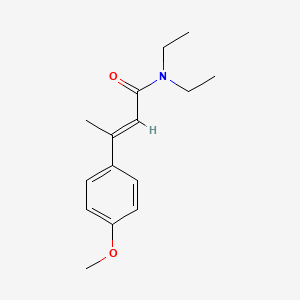

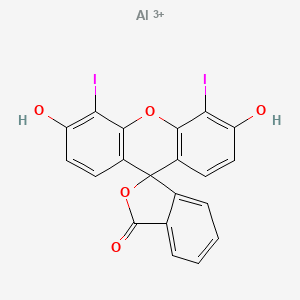
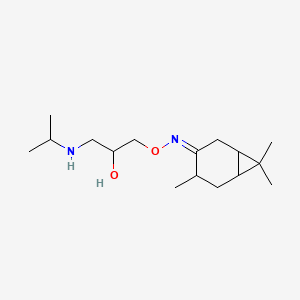


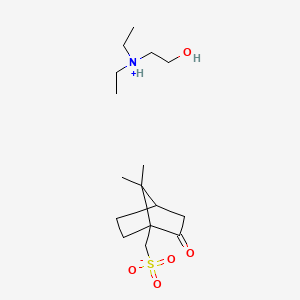

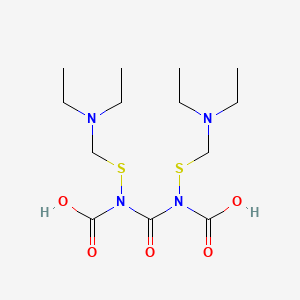
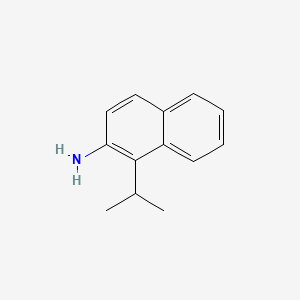
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)
